N-benzyl-2-(2-methoxyphenoxy)butanamide
Description
N-Benzyl-2-(2-methoxyphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a benzyl group and a 2-methoxyphenoxy moiety. Its molecular formula is C₁₈H₁₉NO₃ (inferred from structural analogs in and ), featuring critical functional groups that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-15(22-17-12-8-7-11-16(17)21-2)18(20)19-13-14-9-5-4-6-10-14/h4-12,15H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGUEBBKELEITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent-Driven Activity: The 2-methoxyphenoxy group is a common feature in compounds with cardiovascular activity (e.g., antiarrhythmic effects in ) and muscle relaxants (e.g., methocarbamol in ). However, in beflubutamid, replacing the methoxy group with 4-fluoro-3-(trifluoromethyl) shifts the activity to herbicidal . Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in beflubutamid and the pyridinyl derivative .
Backbone Influence: The butanamide backbone in this compound contrasts with the ethylamine chain in its analog (). Methocarbamol’s carbamate group confers hydrolytic stability, distinguishing its muscle relaxant mechanism from amide-based compounds .
Synthetic Accessibility: The synthesis of these compounds often involves ether formation (e.g., nucleophilic substitution for phenoxy groups) and amidation/carbamation steps. For example, highlights the use of NMR to confirm the structure of a trifluoromethylpyridinyl analog, underscoring the precision required in substituent introduction .
Physicochemical Properties
- Lipophilicity : Fluorinated compounds (e.g., beflubutamid) exhibit higher logP values than methoxy-substituted analogs, enhancing their penetration into lipid-rich plant tissues or biological membranes .
- Solubility: The amide group in this compound may improve aqueous solubility relative to purely aromatic analogs, though this is context-dependent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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